molecular formula C20H24FN3O B5291450 N-(2-FLUOROPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(2-FLUOROPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B5291450
M. Wt: 341.4 g/mol
InChI Key: SDZSAHMPZYUGFD-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound with a molecular formula of C20H24FN3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with 4-(4-methylbenzyl)piperazine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-FLUOROPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-4-methylphenyl)-2-(piperazin-1-yl)acetamide
  • N-[(4-fluorophenyl)methyl]-2-(piperazin-1-yl)acetamide

Uniqueness

N-(2-FLUOROPHENYL)-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to its specific structural features, such as the presence of both fluorine and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-6-8-17(9-7-16)14-23-10-12-24(13-11-23)15-20(25)22-19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZSAHMPZYUGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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